molecular formula C8H4ClNOS B2970883 7-Chlorothieno[2,3-c]pyridine-2-carbaldehyde CAS No. 1367965-39-6

7-Chlorothieno[2,3-c]pyridine-2-carbaldehyde

Cat. No.: B2970883
CAS No.: 1367965-39-6
M. Wt: 197.64
InChI Key: OWWNHPARTURJSQ-UHFFFAOYSA-N
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Description

7-Chlorothieno[2,3-c]pyridine-2-carbaldehyde is a heterocyclic compound featuring a thiophene ring fused to a pyridine moiety, with a chlorine substituent at position 7 and an aldehyde group at position 2. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and materials research. The aldehyde group enhances reactivity, enabling applications in Schiff base formation or further functionalization.

Properties

IUPAC Name

7-chlorothieno[2,3-c]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNOS/c9-8-7-5(1-2-10-8)3-6(4-11)12-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWNHPARTURJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=C(S2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chlorothieno[2,3-c]pyridine-2-carbaldehyde typically involves the chlorination of thieno[2,3-c]pyridine followed by formylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and formylation can be achieved using reagents like Vilsmeier-Haack reagent .

Industrial Production Methods

it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-Chlorothieno[2,3-c]pyridine-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 7-chlorothieno[2,3-c]pyridine-2-carbaldehyde and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Heteroatoms Functional Group CAS Number Key Features
This compound C₈H₄ClNOS 197.64* S, N, Cl Aldehyde Not provided Thiophene ring; high lipophilicity
Furo[2,3-c]pyridine-2-carbaldehyde C₈H₅NO₂ 147.12 O, N Aldehyde 112372-06-2 Furan ring; polar; irritant
7-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde C₈H₅ClN₂O 180.59 N, Cl Aldehyde Not provided Pyrrole ring; basic nitrogen
7-Chloro-2H,3H-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde C₈H₆ClNO₃ 199.59 O, N, Cl Aldehyde 1346447-08-2 Dioxane ring; increased polarity

*Calculated based on structural analogy to the carboxylic acid derivative .

Key Observations:
  • Heteroatom Influence: The thiophene ring (S) in the target compound enhances lipophilicity compared to the oxygen-containing furan (Furo analog) or dioxane (Dioxino analog). This affects solubility and membrane permeability in biological systems.
  • Reactivity : The aldehyde group in all compounds enables nucleophilic additions, but electronic differences alter reaction rates. For example, the electron-rich furan ring in Furo[2,3-c]pyridine-2-carbaldehyde may stabilize intermediates differently than the thiophene .
  • Toxicity: Furo[2,3-c]pyridine-2-carbaldehyde is classified as a skin and eye irritant , while analogous hazards for the thieno derivative remain uncharacterized but warrant caution due to structural similarities.

Biological Activity

7-Chlorothieno[2,3-c]pyridine-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a thieno-pyridine framework, which includes a chlorine atom at the 7-position and an aldehyde group at the 2-position. This structure is significant for its reactivity and interaction with various biological targets, making it a candidate for drug development.

Structural Characteristics

The molecular formula of this compound is C8H4ClNOSC_8H_4ClNOS, with a molecular weight of approximately 197.64 g/mol. The presence of sulfur and nitrogen in its bicyclic structure enhances its pharmacological properties.

PropertyValue
Molecular FormulaC8H4ClNOSC_8H_4ClNOS
Molecular Weight197.64 g/mol
IUPAC NameThis compound
CAS Number387819-41-2

Pharmacological Potential

Research indicates that this compound exhibits several biological activities:

  • Kinase Inhibition : Compounds with similar thieno[2,3-c]pyridine scaffolds have been shown to inhibit kinases involved in various signaling pathways. Specifically, derivatives of this compound have been explored for their ability to inhibit G-protein-coupled receptor kinase 2 (GRK2), which is associated with heart failure and other pathological conditions .
  • Antipsychotic Activity : Some studies suggest that thieno[2,3-c]pyridines may possess antipsychotic properties, potentially offering new avenues for the treatment of psychiatric disorders .
  • Cancer Research : The compound's structural similarity to other bioactive molecules positions it as a potential candidate for cancer therapy, particularly in targeting specific cancer-related kinases .
  • Inflammation Modulation : The compound has been implicated in anti-inflammatory activities through its ability to inhibit cell adhesion mechanisms that are critical in inflammatory responses .

The biological effects of this compound are attributed to its interaction with various molecular targets:

  • Binding Affinity : Interaction studies utilizing techniques such as X-ray crystallography and molecular docking have demonstrated the binding affinity of this compound towards specific kinases and receptors .
  • Inhibition Pathways : The mechanisms involve modulation of enzymatic activities and receptor interactions that lead to therapeutic effects in conditions like inflammation and cancer .

Case Studies

Several studies have highlighted the biological activity of thieno[2,3-c]pyridines:

  • A study investigating derivatives of thieno[2,3-c]pyridine reported significant inhibitory effects on GRK2 with IC50 values indicating potent activity against this target .
  • Another research focused on the synthesis and biological evaluation of related compounds demonstrated promising results in terms of anti-inflammatory effects and cytotoxicity against cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for 7-Chlorothieno[2,3-c]pyridine-2-carbaldehyde in laboratory settings?

The compound is typically synthesized via multi-step heterocyclic condensation. Key methods include:

  • Thiophene ring functionalization : Chlorination at the 7-position using SOCl₂ or PCl₃ under reflux conditions .
  • Aldehyde introduction : Vilsmeier-Haack formylation of the thienopyridine core with POCl₃ and DMF at 0–5°C .
  • Catalytic optimization : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization . Yields are improved by controlling stoichiometry (1:1.2 molar ratio for chlorination) and using anhydrous solvents .

Q. How can researchers characterize the structural purity of this compound?

Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments (e.g., thiophene δ 7.2–8.1 ppm, aldehyde δ ~9.8 ppm) .
  • Mass spectrometry (MS) : ESI-MS for molecular ion detection (expected [M+H]⁺ at m/z 214.6) .
  • Elemental analysis : Verify %C, %H, %N within ±0.3% of theoretical values (C₈H₄ClNOS: C 45.40%, H 1.91%) .

Q. What safety protocols are essential when handling this compound?

  • PPE : Nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods for reactions releasing volatile by-products (e.g., HCl gas during synthesis) .
  • Storage : Keep in airtight containers at 2–8°C to prevent aldehyde oxidation .

Q. Which purification techniques are most effective for isolating this compound?

  • Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent, Rf ~0.4 .
  • Recrystallization : Use ethanol/water (4:1) at −20°C for needle-shaped crystals (mp 39–42°C) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water, 70:30) for >98% purity .

Q. How does the electronic configuration of this compound influence its reactivity?

The electron-withdrawing chloro and aldehyde groups direct electrophilic substitution to the 3-position of the pyridine ring. DFT calculations show a LUMO energy of −2.1 eV, favoring nucleophilic attacks at the aldehyde carbon .

Advanced Research Questions

Q. What computational modeling approaches predict the physicochemical properties of this compound?

  • QSPR/QSAR : Predict logP (2.1 ± 0.2) and aqueous solubility (0.8 mg/mL) via Molinspiration or ACD/Labs .
  • Molecular dynamics (MD) : Simulate binding modes with biological targets (e.g., kinase enzymes) using AutoDock Vina .
  • DFT : Optimize geometry at B3LYP/6-31G(d) level to calculate dipole moment (4.2 Debye) .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

  • Dose-response standardization : Use IC₅₀ values from ≥3 independent assays (e.g., MTT for cytotoxicity) .
  • Metabolic stability testing : Liver microsome assays to rule out false positives from metabolite interference .
  • Structural analogs : Compare activity trends against substituent electronic profiles (Hammett σ values) .

Q. What catalytic systems enhance cross-coupling reactions involving this compound?

  • Pd(PPh₃)₄ : For Suzuki couplings (aryl boronic acids, 80–90% yield) .
  • CuI/1,10-phenanthroline : Ullmann-type aminations at 100°C (70–75% yield) .
  • Microwave assistance : Reduce reaction time from 12h to 30min with 20% higher yield .

Q. How does the thienopyridine scaffold influence binding affinity in medicinal chemistry applications?

The scaffold’s planar structure enables π-π stacking with protein aromatic residues (e.g., EGFR kinase). Chlorine at C7 enhances hydrophobic interactions, while the aldehyde serves as a warhead for covalent inhibition .

Q. What strategies mitigate batch-to-batch variability in synthesizing derivatives?

  • DoE optimization : Taguchi methods to identify critical factors (e.g., temperature ±2°C, catalyst loading ±5%) .
  • In-line analytics : PAT tools (e.g., FTIR) for real-time reaction monitoring .
  • Stability studies : Assess aldehyde oxidation under varying storage conditions (humidity <30% recommended) .

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